molecular formula C36H24N2 B3053184 2,4,7,9-Tetraphenyl-1,10-phenanthroline CAS No. 51786-73-3

2,4,7,9-Tetraphenyl-1,10-phenanthroline

Cat. No. B3053184
CAS RN: 51786-73-3
M. Wt: 484.6 g/mol
InChI Key: KTSGGWMVDAECFK-UHFFFAOYSA-N
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Description

“2,4,7,9-Tetraphenyl-1,10-phenanthroline” is a chemical compound with the molecular formula C36H24N2 . It is a derivative of phenanthroline, a heterocyclic organic compound .


Synthesis Analysis

The synthesis of “2,4,7,9-Tetraphenyl-1,10-phenanthroline” could potentially involve direct C-H functionalization of phenanthrolines . This method is capable of directly installing primary, secondary as well as tertiary amides . This is a significant improvement on the previous direct method, which was limited to primary amides . The metal-, light-, and catalyst-free Minisci-type reaction is cheap, operationally simple, and scalable .


Molecular Structure Analysis

The molecular structure of “2,4,7,9-Tetraphenyl-1,10-phenanthroline” consists of a phenanthroline core with four phenyl groups attached at the 2, 4, 7, and 9 positions . The molecular weight of the compound is 484.59 .


Chemical Reactions Analysis

As a derivative of phenanthroline, “2,4,7,9-Tetraphenyl-1,10-phenanthroline” may act as a metal-chelating agent . It could potentially form complexes with transition metals .

Scientific Research Applications

DNA Binding and Biological Activity

A study by Brodie, Collins, and Aldrich-Wright (2004) investigated the relationship between molecular structure and biological activity of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline. The research found variations in cytotoxicities with different methylation, highlighting the biological activity of these compounds in the context of DNA binding and potential anticancer properties (Brodie, Collins, & Aldrich-Wright, 2004).

Extraction of Uranium and Actinides

Zhang, Yuan, Chai, and Shi (2018) explored the relationship between properties and substitute groups of DAPhen ligand in the context of UO22+ extraction from acidic solutions. Their findings suggest potential applications of these ligands in nuclear waste treatment and actinide separation, contributing significantly to nuclear chemistry (Zhang, Yuan, Chai, & Shi, 2018).

Electrochemistry and Sensing Applications

Gayathri and Kumar (2014) investigated the electrochemical behavior of 1,10-phenanthroline on multiwalled carbon nanotube surfaces. Their research has implications for the selective recognition of copper ions and hydrogen peroxide sensing, highlighting the role of 1,10-phenanthroline derivatives in electrochemistry and sensor development (Gayathri & Kumar, 2014).

Chemosensing of Cations and Anions

Alreja and Kaur (2016) reviewed recent developments in 1,10-phenanthroline ligands as chemosensors for cations and anions. This research demonstrates the versatility of phenanthroline derivatives in environmental and biological sensing applications, contributing to the field of analytical chemistry (Alreja & Kaur, 2016).

Photocatalytic Behavior

Cetin, Hodson, Hart, Cordes, Findlater, Casadonte, Cozzolino, and Mayer (2017) explored the photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes. Their study contributes to understanding the catalytic applications of these complexes, potentially influencing fields like renewable energy and environmental remediation (Cetin et al., 2017).

Synthesis and Characterization of Novel Compounds

Li, Qin, You, Cong, and Lan (2013) developed a synthetic protocol for aryl functionalized phenanthrolines, indicating the potential for creating novel compounds with applications in materials science and catalysis (Li et al., 2013).

Future Directions

The future directions for “2,4,7,9-Tetraphenyl-1,10-phenanthroline” could involve further exploration of its potential as a ligand in transition metal-catalyzed processes . Its potential for forming complexes with various transition metals could make it useful in a variety of applications.

properties

IUPAC Name

2,4,7,9-tetraphenyl-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-5-13-25(14-6-1)31-23-33(27-17-9-3-10-18-27)37-35-29(31)21-22-30-32(26-15-7-2-8-16-26)24-34(38-36(30)35)28-19-11-4-12-20-28/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSGGWMVDAECFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574450
Record name 2,4,7,9-Tetraphenyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7,9-Tetraphenyl-1,10-phenanthroline

CAS RN

51786-73-3
Record name 2,4,7,9-Tetraphenyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 15 ml of a 1.6 mol/l phenyllithium solution (24 mmole) was added to a stirred suspension of 2.0 g of bathophenanthroline (6 mmole) in a mixture of 60 ml of toluene and 20 ml of THF, and the resulting mixture was cooled to 0° C. The resulting deep-red solution was stirred overnight at room temperature, and 10 ml of water was then added. The organic layer was separated, and the aqueous layer was extracted with 40 ml of dicholormethane three times. The combined extracts were stirred with 30 g of MnO2 for 2 hours. The mixture was dried over 30 g of anhydrous MgSO4, filtered, and evaporated to give 2.6 g of a light yellow solid in a yield of 90 percent. 1H NMR (500 MHz, CDCl3), ppm: 8.50 (d, J=7.5 Hz, 4H), 8.09 (s, 2H), 7.81 (s, 2H), 7.61-7.57 (m, 8H), 7.55 (dd, J=7.5, 7.5 Hz, 4H), 7.52-7.47 (m, 4H). Analysis for PBP. Found: C, 88.62, H, 4.56, N, 5.82. Calculated: C, 89.23, H, 4.99, N, 5.78.
Quantity
24 mmol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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